molecular formula C19H19ClN2 B1670295 Desloratadine CAS No. 100643-71-8

Desloratadine

カタログ番号 B1670295
CAS番号: 100643-71-8
分子量: 310.8 g/mol
InChIキー: JAUOIFJMECXRGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desloratadine is a second-generation, tricyclic antihistamine that has a selective and peripheral H1-antagonist action . It is used to relieve the symptoms of hay fever and hives of the skin . Desloratadine is the active descarboethoxy metabolite of loratadine .


Synthesis Analysis

Desloratadine can be synthesized from loratadine. In one method, 40g of loratadine, 40g of sodium hydroxide, 500ml of absolute ethanol, and 125ml of purified water are added to the reaction flask. The reaction solution is concentrated to precipitate a large amount of solid, which is then filtered, washed, and dried to obtain desloratadine .


Molecular Structure Analysis

Desloratadine has a tricyclic structure and is the active descarboethoxy metabolite of loratadine . It has been characterized by powder X-ray diffractometry, thermal analysis, and dynamic water sorption .


Chemical Reactions Analysis

Desloratadine is a major metabolite of loratadine and is formed through decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid . It has been analyzed using micellar liquid chromatographic methods .


Physical And Chemical Properties Analysis

Desloratadine has been fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) . The DSC curve shows a sharp endothermic event at 158.4 °C .

科学的研究の応用

1. Pharmacologic Profile and Clinical Efficacy

Desloratadine is recognized for its strong binding potency to histamine H1 receptors and selectivity, making it effective in treating seasonal allergic rhinitis and chronic urticaria. It is nonsedating and free of antimuscarinic/anticholinergic effects, with a half-life of 21-24 hours, allowing for once-daily dosing. This agent exhibits novel antiallergic and anti-inflammatory effects, contributing to its clinical efficacy in allergic conditions (Henz, 2001).

2. Anti-inflammatory Properties

Desloratadine has demonstrated anti-inflammatory activity, evident from its inhibition of multiple inflammatory mediators (e.g., IL-4, IL-6, IL-8, IL-13, PGD2, leukotriene C4, tryptase, histamine) in vitro. It also hinders the induction of cell adhesion molecules and various eosinophil-related activities, contributing to its therapeutic effect in allergic disorders (Geha & Meltzer, 2001).

3. Safety and Tolerability

Desloratadine's safety profile is well-established in clinical trials. It shows no significant effects on the QT interval, making it a safe option for patients with allergic conditions. Additionally, it does not impair cognitive or psychomotor performance, demonstrating its suitability for patients engaged in daily activities that require alertness (Dubuske, 2007).

4. Impact on Nasal Airflow and Allergic Rhinitis Symptoms

Desloratadine has been shown to improve nasal airflow and reduce symptoms of nasal congestion in patients with allergic rhinitis. It significantly lowers nasal obstruction severity and alleviates symptoms like sneezing and rhinorrhea, offering a substantial improvement in patients' quality of life (Horak et al., 2002).

5. Pharmacokinetics in Various Populations

The pharmacokinetic profile of desloratadine remains consistent across different age groups, including the elderly. It demonstrates dose-proportional pharmacokinetics with a half-life conducive to once-daily dosing. Food intake does not significantly alter its bioavailability, indicating its ease of administration regardless of meal times (Affrime et al., 2002).

Safety And Hazards

Desloratadine is classified as causing serious eye damage, suspected of damaging fertility, suspected of damaging the unborn child, and harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044196
Record name Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L
Record name SID50086379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine.
Record name Desloratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desloratadine

CAS RN

100643-71-8
Record name Desloratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desloratadine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desloratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desloratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Desloratadine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate (383 mg, 1 mmol) in ethanol, a 30% sodium hydroxide aqueous solution was added. The mixture was refluxed overnight. The solvent was distilled off, and the resulting residue was dissolved in water and neutralized with concentrated hydrochloric acid. The extraction with ethyl acetate was performed 3 times, and the combined organic layer was dried over magnesium sulfate. The solvent was distilled off, and thus the title compound (290 mg, 93.3%) was obtained as a yellowish white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.3%

Synthesis routes and methods III

Procedure details

8-Chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (prepare as described in Schumacher, D. P.; et.al., J. Org. Chem. 1989, 54, 2242-4) (2 mmols) in 13% aq. KOH (20 mL) and ethanol (20 mL) is stirred and heated at reflux temperature under argon for 24 hours. The reaction mixture is cooled and extracted with ether. The ether extracts are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 8 is obtained by chromatography of the crude product.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (100.0 g, 0.26 mol), and 50% aqueous sulfuric acid (300 ml) was heated to 100-105° C. for 3 hrs. The reaction mass was cooled to ambient temperature and quenched into ice cold water (300 ml). The pH of the quenched mass was adjusted to pH 4.0 to 5.0 with liquor ammonia and charcoalized (5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and sticky semi-solid mass which separated was extracted into toluene (700 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 78.0 g, 96%, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desloratadine
Reactant of Route 2
Desloratadine
Reactant of Route 3
Desloratadine
Reactant of Route 4
Desloratadine
Reactant of Route 5
Desloratadine
Reactant of Route 6
Desloratadine

Citations

For This Compound
12,400
Citations
K McClellan, B Jarvis - Drugs, 2001 - Springer
… desloratadine and drugs that inhibit the cytochrome P450 system, nor does the drug potentiate the adverse psychomotor effects of alcohol. ▴ Oral desloratadine … ▴ Desloratadine 5mg …
Number of citations: 69 link.springer.com
BM Henz - Allergy, 2001 - Wiley Online Library
… Desloratadine has recently received approval in many markets for the … of desloratadine's pharmacologic profile, particularly H1-receptor binding and receptor selectivity. Desloratadine …
Number of citations: 157 onlinelibrary.wiley.com
DK Agrawal - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… Desloratadine is a biologically active metabolite of the second-generation antihistamine loratadine. Desloratadine is … in vivo studies have suggested that desloratadine has anti-allergic …
Number of citations: 120 www.tandfonline.com
RS Geha, EO Meltzer - Journal of Allergy and Clinical Immunology, 2001 - Elsevier
… and concomitant asthma, desloratadine treatment was also … Use of desloratadine in patients with chronic idiopathic … of desloratadine is similar to that of placebo; desloratadine has no …
Number of citations: 284 www.sciencedirect.com
…, A Finn Jr, Desloratadine Study Group - Journal of allergy and …, 2003 - Elsevier
… Objective: We hypothesized that desloratadine, a new, … of treatment with either 5 mg of desloratadine once daily or placebo. … Desloratadine consistently diminished perennial allergic …
Number of citations: 170 www.sciencedirect.com
GW Canonica, F Tarantini, E Compalati, M Penagos - Allergy, 2007 - Wiley Online Library
… In an effort to assess the robustness of the activity of desloratadine in AR, we performed a meta-analysis of desloratadine data in terms of clinical symptom control (including nasal …
Number of citations: 134 onlinelibrary.wiley.com
DK Agrawal - Clinical & Experimental Allergy, 2004 - Wiley Online Library
… desloratadine at physiologically relevant concentrations. … Desloratadine was used as a probe to further elucidate the … effects in vitro; indeed, desloratadine is capable of intervening at …
Number of citations: 77 onlinelibrary.wiley.com
L Limon, DR Kockler - Annals of Pharmacotherapy, 2003 - journals.sagepub.com
… Desloratadine is approved for the treatment of symptoms … desloratadine demonstrated superior efficacy as a once-daily treatment of SAR, PAR, and CIU. Data suggest that desloratadine …
Number of citations: 34 journals.sagepub.com
P Devillier, N Roche, C Faisy - Clinical pharmacokinetics, 2008 - Springer
… desloratadine, fexofenadine and levocetirizine is not associated with clinically relevant antimuscarinic effects. Desloratadine … , we conclude that desloratadine, fexofenadine and …
Number of citations: 138 link.springer.com
RE Grubbe, WR Lumry… - Journal of investigational …, 2009 - esmonformacion.com
… a tablet combining the nonsedating antihistamine desloratadine and the decongestant … tablet of desloratadine 2.5 mg/pseudoephedrine 120 mg (DL/PSE) bid, a desloratadine 5.0 mg qd …
Number of citations: 35 www.esmonformacion.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。